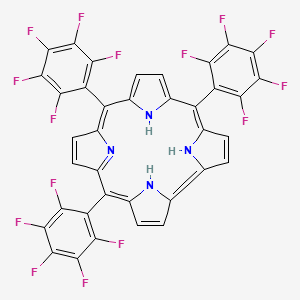

5,10,15-Tris(pentafluorophenyl)corrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,10,15-Tris(pentafluorophenyl)corrole is a useful research compound. Its molecular formula is C37H11F15N4 and its molecular weight is 796.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalysis

Photocatalytic Applications

5,10,15-Tris(pentafluorophenyl)corrole exhibits promising photocatalytic properties. Its ability to absorb light efficiently allows it to participate in photochemical reactions, making it a candidate for catalyzing organic transformations. Studies have shown that corroles can facilitate reactions such as the oxidation of organic substrates under visible light irradiation, leveraging their strong absorption characteristics and redox properties .

Electrocatalytic Properties

The compound has been investigated for its electrocatalytic activity, particularly in the context of oxygen reduction reactions (ORR). Its structural features contribute to enhanced electron transfer processes, which are crucial for applications in fuel cells and batteries. The incorporation of metal ions into the corrole framework can further enhance its catalytic efficiency .

Medicine

Anticancer Activity

Research indicates that this compound and its metal complexes exhibit cytotoxic effects against cancer cells. In vitro studies have demonstrated that these compounds can inhibit RNA transcription, suggesting a mechanism of action that may lead to apoptosis in cancerous cells. For instance, gallium(III) complexes of this corrole have shown significant potential as anti-cancer agents by disrupting transcription processes in treated cells .

Drug Delivery Systems

The unique optical properties of this compound make it suitable for use in drug delivery systems. Its ability to absorb light can be harnessed for photothermal therapy, where localized heating is used to enhance the efficacy of drug delivery to targeted tissues .

Photophysics

Fluorescence Properties

This corrole compound exhibits notable fluorescence characteristics which are useful in various applications including imaging and sensing. The quantum yield of fluorescence is reported to be around 0.11 in dichloromethane solutions, indicating its potential as a fluorescent probe in biological imaging . The strong absorption and emission spectra allow for sensitive detection methods.

Energy Transfer Systems

The efficient energy transfer capabilities of this compound make it an attractive candidate for use in photovoltaic devices and artificial photosynthesis systems. Its structure allows for effective charge separation and transport, essential for converting solar energy into chemical energy .

Sensing Applications

Chemical Sensors

The compound's high sensitivity to environmental changes makes it suitable for use in chemical sensors. It can detect various analytes through changes in its optical properties when exposed to different chemical environments. This capability is particularly valuable for monitoring pollutants or toxic substances in environmental applications .

Biological Sensors

In biomedical applications, the fluorescence properties of this compound can be exploited for developing biosensors capable of detecting biomolecules or pathogens. The ability to function under physiological conditions enhances its utility in clinical diagnostics .

Análisis De Reacciones Químicas

Formation

The formation of 5,10,15-tris(pentafluorophenyl)corrole involves a condensation reaction between pyrrole and pentafluorobenzaldehyde . Various methods can accomplish this, including those using a solid support, an acid to aid the reaction, or in neat conditions .

Bromination

This compound can undergo partial bromination using N-bromosuccinimide (NBS). By controlling the amount of NBS, researchers can selectively produce mono-, di-, tri-, or tetrabrominated corroles . These brominated corroles can then undergo Suzuki cross-coupling reactions with arylboronic acids to yield β-substituted corroles .

Fluoroalkylation

Fluoroalkylation of this compound has been explored, resulting in the synthesis of monofluoroalkylated corroles and fluorinated ring-fused corroles .

Reaction with Sarcosine and Paraformaldehyde

This compound reacts with sarcosine (N-methylglycine) and paraformaldehyde to yield (dimethylamino)methyl corrole isomers . This reaction can also produce a seven-membered ring corrole derivative .

Metalation

This compound can coordinate with metal ions to form metallocorroles. For example, an efficient insertion of indium into the this compound has been achieved . The resulting 5,10,15-tris(pentafluorophenyl)corrolatoindium(III) derivatives have been characterized using analytical techniques, and their photophysical and electrochemical features have been investigated .

Sulfonation

This compound can be sulfonated to produce 2,17-disulfonato-5,10,15-tris(pentafluorophenyl)corrole. The introduction of sulfonate groups enhances the water solubility and functionality of corroles, making them suitable for various applications in coordination chemistry and catalysis.

Propiedades

Fórmula molecular |

C37H11F15N4 |

|---|---|

Peso molecular |

796.5 g/mol |

Nombre IUPAC |

5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,24-dihydro-21H-corrin |

InChI |

InChI=1S/C37H11F15N4/c38-23-20(24(39)30(45)35(50)29(23)44)17-11-3-1-9(53-11)10-2-4-12(54-10)18(21-25(40)31(46)36(51)32(47)26(21)41)14-6-8-16(56-14)19(15-7-5-13(17)55-15)22-27(42)33(48)37(52)34(49)28(22)43/h1-8,53-55H |

Clave InChI |

FIBUNQYQSFXNRM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=C1N2)N5)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C=C3)C8=C(C(=C(C(=C8F)F)F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.